molecular formula C51H77NO15 B12732664 (4''R)-4''-(Acetylamino)-5-O-demethyl-4''-deoxy-26-methoxyavermectin A1a CAS No. 156153-52-5

(4''R)-4''-(Acetylamino)-5-O-demethyl-4''-deoxy-26-methoxyavermectin A1a

Cat. No.: B12732664
CAS No.: 156153-52-5
M. Wt: 944.2 g/mol
InChI Key: UKBRLBORLOJJOH-WJHOPLKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a is a derivative of avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. This compound is particularly notable for its enhanced efficacy and reduced toxicity compared to its parent compound, making it a valuable asset in both agricultural and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a typically involves multiple steps, starting from the parent avermectin compound. The key steps include:

    Demethylation: The 5-O-methyl group is selectively removed under controlled conditions.

    Acetylation: The 4’'-amino group is acetylated using acetic anhydride in the presence of a base.

    Methoxylation: Introduction of the 26-methoxy group is achieved through a methylation reaction using methyl iodide and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by fine-tuning temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Utilizing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium azide and alkyl halides are used under basic conditions.

Major Products

The major products formed from these reactions include:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on various biological systems, including its role in modulating enzyme activity.

    Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections and certain cancers.

    Industry: Utilized in the development of new agricultural pesticides and veterinary medicines.

Mechanism of Action

The mechanism of action of (4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts normal cellular function, leading to paralysis and death of the parasite. The compound also affects other pathways, including those involved in neurotransmission and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

    Avermectin B1a: Another derivative of avermectin with similar anthelmintic properties.

    Ivermectin: A well-known avermectin derivative used in both human and veterinary medicine.

    Doramectin: Used primarily in veterinary applications for its potent antiparasitic effects.

Uniqueness

(4’‘R)-4’‘-(Acetylamino)-5-O-demethyl-4’'-deoxy-26-methoxyavermectin A1a stands out due to its enhanced efficacy and reduced toxicity. Its unique structural modifications confer improved pharmacokinetic properties, making it a more effective and safer option compared to other avermectin derivatives.

Properties

CAS No.

156153-52-5

Molecular Formula

C51H77NO15

Molecular Weight

944.2 g/mol

IUPAC Name

N-[6-[6-[(10'E,14'E,16'E)-2-butan-2-yl-21',24'-dihydroxy-22'-(methoxymethyl)-3,11',13'-trimethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide

InChI

InChI=1S/C51H77NO15/c1-12-27(2)46-30(5)18-19-50(67-46)24-37-21-36(66-50)17-16-29(4)45(28(3)14-13-15-35-26-60-48-44(54)34(25-57-9)20-38(49(55)63-37)51(35,48)56)64-42-23-40(59-11)47(32(7)62-42)65-41-22-39(58-10)43(31(6)61-41)52-33(8)53/h13-16,18-20,27-28,30-32,36-48,54,56H,12,17,21-26H2,1-11H3,(H,52,53)/b14-13+,29-16+,35-15+

InChI Key

UKBRLBORLOJJOH-WJHOPLKNSA-N

Isomeric SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.